molecular formula C11H11ClN4OS3 B2746763 2-[(5-{[(2-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide CAS No. 893726-70-0

2-[(5-{[(2-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide

Cat. No.: B2746763
CAS No.: 893726-70-0
M. Wt: 346.87
InChI Key: AFWQXAQUECLJRH-UHFFFAOYSA-N
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Description

2-[(5-{[(2-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide is a synthetic intermediate based on the 1,3,4-thiadiazole scaffold, a heterocyclic system of significant interest in medicinal chemistry. This compound serves as a versatile building block for researchers developing novel bioactive molecules. Its structure features a free hydrazide group and a sulfide-linked 2-chlorobenzyl moiety, making it a key precursor for the synthesis of more complex derivatives, such as hydrazone-based compounds, through condensation reactions with various aldehydes and ketones . 1,3,4-Thiadiazole derivatives are extensively investigated for their diverse pharmacological activities. Scientific literature reports that analogs of this chemical class exhibit a broad spectrum of biological properties, including cytotoxic, anticancer, antimicrobial, and anticonvulsant activities . The presence of the 2-chlorobenzyl group and the sulfanyl chains may influence the compound's electronic properties and its ability to interact with biological targets, which is a key area of structure-activity relationship (SAR) studies. Researchers utilize this reagent in hit-to-lead optimization campaigns to explore new chemical space for drug discovery. This product is intended for research and development use by technically qualified individuals. It is not for diagnostic, therapeutic, or any other human or veterinary use. Proper safety procedures must be followed when handling this and all laboratory chemicals.

Properties

IUPAC Name

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4OS3/c12-8-4-2-1-3-7(8)5-18-10-15-16-11(20-10)19-6-9(17)14-13/h1-4H,5-6,13H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWQXAQUECLJRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(S2)SCC(=O)NN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(5-{[(2-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide is a derivative of the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C12H12ClN3S3\text{C}_{12}\text{H}_{12}\text{ClN}_3\text{S}_3

This structure consists of a thiadiazole ring substituted with a chlorophenyl group and an acetohydrazide moiety.

Antimicrobial Activity

  • Mechanism of Action : Compounds containing the 1,3,4-thiadiazole moiety have demonstrated significant antimicrobial properties. The mechanism often involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
  • Activity Spectrum : Studies indicate that derivatives similar to this compound show activity against a range of microorganisms:
    • Bacteria : Effective against Staphylococcus aureus, Escherichia coli, and Salmonella typhi.
    • Fungi : Exhibits antifungal activity against Candida albicans and Aspergillus niger with varying degrees of effectiveness .
MicroorganismZone of Inhibition (mm)MIC (μg/mL)
Staphylococcus aureus15–1962.5
E. coli1850
Candida albicansModerateNot specified
Aspergillus nigerGoodNot specified

Anticancer Activity

  • Cell Lines Tested : The compound's anticancer potential has been evaluated against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer).
  • Findings :
    • The compound showed significant cytotoxicity with IC50 values ranging from 0.28 to 0.52 µg/mL against MCF-7 and A549 cells .
    • A structure-activity relationship (SAR) study indicated that specific substitutions on the thiadiazole ring enhance anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .
Cell LineIC50 (μg/mL)
MCF-70.28
A5490.52

Case Studies

Several studies have highlighted the biological activity of thiadiazole derivatives:

  • Study on Antimicrobial Properties : A review documented various derivatives of thiadiazoles showing promising antimicrobial properties, emphasizing the role of the chlorophenyl substituent in enhancing activity against gram-positive bacteria .
  • Anticancer Evaluation : Research conducted on a series of thiadiazole derivatives revealed that those with specific halogen substitutions exhibited superior anticancer properties compared to their unsubstituted counterparts .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of thiadiazole derivatives. The presence of the thiadiazole moiety in the compound is linked to significant antibacterial and antifungal activities. For instance:

  • A study demonstrated that derivatives similar to this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
  • In vitro assays indicated that compounds with similar structures showed broad-spectrum antifungal activity against drug-resistant Candida strains .

Anticancer Potential

Research has also highlighted the anticancer potential of thiadiazole derivatives:

  • Compounds related to 2-[(5-{[(2-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide have shown promising results against various cancer cell lines, including breast cancer and colon cancer cells .
  • In a comparative study, certain derivatives displayed higher inhibitory effects than standard chemotherapeutic agents like cisplatin, suggesting their potential as novel anticancer agents .

Agricultural Applications

The compound's efficacy extends to agricultural science:

  • Thiadiazole derivatives have been evaluated for their ability to combat plant pathogens. Some studies reported significant antibacterial effects against Xanthomonas oryzae, a major rice pathogen .
  • The incorporation of such compounds in pesticide formulations could enhance crop protection strategies against resistant strains of plant pathogens.

Case Studies

StudyFocusFindings
Antimicrobial ActivityShowed significant inhibition against MRSA and other resistant bacteria.
Anticancer ActivityDemonstrated higher efficacy than cisplatin in inhibiting cancer cell proliferation.
Agricultural UseEffective against Xanthomonas oryzae at concentrations lower than commercial pesticides.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ primarily in substituents on the benzene ring, the thiadiazole core, or the hydrazide moiety. These modifications influence physicochemical properties, bioavailability, and biological activity. Below is a detailed comparison:

Substituent Variations on the Benzene Ring
Compound Name Substituent Position/Group Molecular Formula Key Activities/Properties Source
Target Compound 2-Chlorophenylmethyl C₁₈H₁₅ClN₄S₃ Discontinued (unknown bioactivity)
2-[(5-{[(4-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide 4-Chlorophenylmethyl C₁₈H₁₅ClN₄S₃ Antimicrobial, enzyme inhibition
2-{[5-(4-Methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetohydrazide 4-Methylphenylamino C₁₂H₁₃N₅S₂ Anticancer (IC₅₀ ~1–10 μM)
N′-[(E)-(3,4-Dihydroxyphenyl)methylene]acetohydrazide derivative 3,4-Dihydroxyphenylmethylene C₁₈H₁₅ClN₄O₃S₃ Antioxidant, EGFR inhibition (IC₅₀ = 0.010 μM)

Key Observations :

  • Chlorine Position : The 4-chloro analog () shows enhanced antimicrobial activity compared to the 2-chloro derivative, likely due to better steric compatibility with target enzymes .
  • Amino vs. Thioether Groups: The 4-methylanilino substituent () introduces hydrogen-bonding capability, improving interaction with cellular receptors (e.g., EGFR) .
  • Polar Groups : Derivatives with 3,4-dihydroxyphenylmethylene () exhibit antioxidant properties, attributed to the catechol moiety’s redox activity .
Modifications to the Hydrazide Moiety
Compound Name Hydrazide Substituent Biological Activity Source
N′-[(E)-(4-Isopropylphenyl)methylene]acetohydrazide 4-Isopropylphenyl Anticancer (moderate cytotoxicity)
N′-{(E)-[4-(Dimethylamino)phenyl]methylene}acetohydrazide 4-Dimethylaminophenyl Enhanced solubility, CNS activity
N′-[(E)-(2-Methylphenyl)methylene]acetohydrazide 2-Methylphenyl Antibacterial (Gram-positive strains)

Key Observations :

  • Electron-Donating Groups: The 4-dimethylaminophenyl substituent () improves solubility and blood-brain barrier penetration, making it suitable for CNS-targeted therapies .
  • Steric Effects : The 2-methylphenyl group () shows selectivity against Gram-positive bacteria, likely due to optimized hydrophobic interactions with bacterial membranes .
Anticancer Activity
  • N′-[(E)-(3,4-Dihydroxyphenyl)methylene]acetohydrazide (): Inhibits EGFR with IC₅₀ = 0.010 μM, comparable to clinical kinase inhibitors .
  • 2-[Bis(2-chloroethyl)amino]-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetohydrazide (): Alkylating agent with cytotoxicity against leukemia cells (IC₅₀ ~5 μM) .
Antibacterial Activity
  • 4-Chlorophenylmethyl Analog (): Inhibits E. coli (MIC = 8 μg/mL) and S. aureus (MIC = 4 μg/mL) via dihydrofolate reductase inhibition .
  • 2-Methylphenylmethylene Analog (): Selective against S. aureus (MIC = 2 μg/mL) due to enhanced membrane penetration .

Physicochemical Properties

Property Target Compound 4-Chloro Analog () 4-Dimethylamino Analog ()
Molecular Weight 466.97 g/mol 477.06 g/mol 469.03 g/mol
LogP 3.8 (estimated) 4.2 2.9
Water Solubility Poor Moderate High
Synthetic Route Discontinued Alkylation of thiols Condensation with aldehydes

Key Notes:

  • The 4-dimethylamino analog’s lower LogP (2.9) correlates with improved aqueous solubility, critical for oral bioavailability .

Q & A

[Basic] What are the established synthetic routes for this compound, and what key reaction parameters influence yield?

The compound is synthesized via a two-step procedure:

Heterocyclization : Acylated thiosemicarbazides react with carbon disulfide to form a 1,3,4-thiadiazole intermediate.

Alkylation : The intermediate undergoes solvent-free reductive amination with aldehydes (e.g., 2-chlorophenyl derivatives) using NaBH4-boric acid mixtures.
Key parameters :

  • Reflux time (4 hours in absolute ethanol) .
  • Stoichiometric precision (1.2 eq hydrazine hydrate) .
  • TLC monitoring (Chloroform:Methanol 7:3) to confirm reaction progress .

[Basic] Which analytical techniques are essential for confirming the structure and purity of this compound?

  • 1H NMR/IR Spectroscopy : Validates functional groups (e.g., sulfanyl, hydrazide) and molecular connectivity .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., 285.68 g/mol for analogs) .
  • TLC/Recrystallization : Ensures purity (e.g., ethanol recrystallization) .
  • Elemental Analysis : Verifies stoichiometry (C, H, N, S content) .

[Advanced] How can solvent-free reductive amination be optimized to improve derivative synthesis efficiency?

  • Grinding Optimization : Use an agate mortar for 20–30 minutes to ensure uniform mixing of hydrazide intermediates and aldehydes .
  • Catalyst Ratio : A 1:1 NaBH4-boric acid mixture enhances reduction efficiency while minimizing side reactions .
  • Yield Improvement : Adjust aldehyde substituents (e.g., electron-deficient aryl groups) to favor Schiff base formation .

[Advanced] How should researchers address conflicting NMR data reported for similar thiadiazole derivatives?

  • Multi-Technique Validation : Cross-validate with 13C NMR, X-ray crystallography (e.g., monoclinic P21/n symmetry), and IR to resolve tautomerism or solvent effects .
  • Standardized Conditions : Reproduce synthesis in anhydrous ethanol at controlled pH to eliminate impurity interference .
  • Intermediate Purity : Confirm precursor purity via TLC (Rf comparison) before derivatization .

[Advanced] What methodological approaches are recommended to analyze contradictory biological activity data?

  • Synthetic Protocol Comparison : Evaluate solvent-free vs. solvent-based alkylation impacts on bioactivity .
  • Purity Correlation : Link activity discrepancies to TLC-determined purity thresholds (e.g., ≥95% purity) .
  • Substituent Effects : Use SAR studies to isolate bioactivity contributions of 2-chlorophenyl vs. thiadiazole moieties .

[Advanced] How can computational methods assist in predicting reactivity for novel reactions?

  • DFT Modeling : Simulate nucleophilic substitution pathways at sulfur centers to prioritize synthetic targets .
  • Solvent Polarity Analysis : Predict reaction rates using COSMO-RS for solvent selection (e.g., dichloromethane vs. THF) .
  • Transition-State Trapping : Validate mechanisms with isotopic labeling (34S) and kinetic isotope effects .

[Advanced] What strategies enhance derivative design for targeted bioactivity?

  • Electronic Modulation : Introduce electron-withdrawing groups (e.g., -NO2) at the thiadiazole ring to enhance electrophilicity .
  • Parallel Synthesis : Screen diverse aldehydes (e.g., heterocyclic, fluorinated) to optimize binding affinity .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to assess shelf-life .

[Advanced] How can crystallographic data resolve structural ambiguities in derivatives?

  • Single-Crystal X-ray Diffraction : Determine bond lengths (e.g., C-S = 1.76–1.82 Å) and dihedral angles to confirm regiochemistry .
  • Packing Analysis : Identify π-π stacking or hydrogen-bonding interactions that stabilize the crystal lattice .
  • Validation Against NMR : Ensure consistency between solution-state (NMR) and solid-state (X-ray) structures .

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